Immunosuppressive Potency in Human Lymphocytes: Undecylprodigiosin vs. Cyclosporin A and Rapamycin
Undecylprodigiosin (UP) blocks proliferation of purified peripheral human T and B lymphocytes with an IC₅₀ of 3 to 8 ng/mL across all mitogens tested, demonstrating picomolar-range potency [1]. Critically, mechanistic studies establish that UP acts through a site distinct from that of cyclosporin A (calcineurin inhibition) and rapamycin (mTOR inhibition), instead targeting cyclin-dependent kinase-2 and -4 to block retinoblastoma protein phosphorylation and S-phase entry [1]. This orthogonal mechanism indicates that UP does not simply replicate the activity of established immunosuppressants but offers a fundamentally different mode of T-cell cycle arrest.
| Evidence Dimension | Lymphocyte proliferation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3–8 ng/mL |
| Comparator Or Baseline | Cyclosporin A and rapamycin (distinct mechanistic targets) |
| Quantified Difference | Mechanistically orthogonal—no cross-resistance pathway overlap |
| Conditions | Purified peripheral human T and B lymphocytes stimulated with mitogens |
Why This Matters
This orthogonal mechanism makes undecylprodigiosin a candidate for combination immunosuppressive regimens where calcineurin or mTOR inhibitors have failed or caused dose-limiting toxicity.
- [1] Songia S, Mortellaro A, Taverna S, Fornasiero C, Scheiber EA, Erba E, et al. Characterization of the new immunosuppressive drug undecylprodigiosin in human lymphocytes: retinoblastoma protein, cyclin-dependent kinase-2, and cyclin-dependent kinase-4 as molecular targets. J Immunol. 1997;158(8):3987-95. View Source
